4-Phenoxybutyryl chloride chemical structure and properties
4-Phenoxybutyryl chloride chemical structure and properties
High-Purity Intermediate for Chromanone Scaffolds and Heterocyclic Synthesis [1]
Executive Summary
4-Phenoxybutyryl chloride (CAS 5139-89-9) is a critical acyl chloride intermediate extensively utilized in organic synthesis and medicinal chemistry. Its primary utility lies in its capacity to undergo intramolecular Friedel-Crafts acylation to form 4-chromanone (2,3-dihydro-1-benzopyran-4-one), a privileged scaffold in drug discovery found in flavonoids, anticancer agents, and antidepressants. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, mechanistic reactivity, and safety standards for research and industrial applications.
Chemical Identity & Physicochemical Profile[2][3][4][5]
4-Phenoxybutyryl chloride is a moisture-sensitive liquid characterized by the presence of a phenoxy ether linkage and a reactive acyl chloride terminus. Its dual functionality allows for versatile ring-closing reactions and nucleophilic acyl substitutions.
Table 1: Physicochemical Specifications
| Property | Value |
| IUPAC Name | 4-Phenoxybutanoyl chloride |
| CAS Number | 5139-89-9 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | Light yellow to brown clear liquid |
| Boiling Point | ~144°C at 20 mmHg (183-185°C at 22 mmHg) |
| Density | 1.247 g/cm³ (Predicted) / 1.09 g/mL (Experimental) |
| Refractive Index | |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water |
| Stability | Moisture sensitive; hydrolyzes to 4-phenoxybutyric acid |
Synthesis Protocol & Mechanistic Insight
The industrial and laboratory-scale production of 4-phenoxybutyryl chloride is predominantly achieved via the chlorination of 4-phenoxybutyric acid using thionyl chloride (
Optimized Synthesis Protocol
Reagents: 4-Phenoxybutyric acid (1.0 eq), Thionyl Chloride (1.2–1.5 eq), DMF (catalytic, 0.05 eq).
Solvent: Toluene or neat (if excess
Step-by-Step Methodology:
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Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude atmospheric moisture.
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Addition: Charge the flask with 4-phenoxybutyric acid. Add thionyl chloride dropwise at room temperature. Add catalytic DMF to form the reactive Vilsmeier-Haack intermediate, which accelerates the reaction.
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Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours. Monitor gas evolution (
and ); cessation indicates completion. -
Workup: Remove excess thionyl chloride via vacuum distillation.
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Purification: The crude acid chloride can often be used directly. For high purity, vacuum distill the product (bp ~144°C @ 20 mmHg).
Mechanistic Pathway (Graphviz)
The reaction proceeds via a nucleophilic acyl substitution where the carboxylic acid oxygen attacks the sulfur of thionyl chloride, followed by an
Figure 1: Mechanistic pathway for the chlorination of 4-phenoxybutyric acid using thionyl chloride.
Reactivity & Applications in Drug Discovery[6]
The defining application of 4-phenoxybutyryl chloride is its conversion into 4-chromanone derivatives. This transformation is a cornerstone in the synthesis of bioactive heterocycles.
Intramolecular Friedel-Crafts Cyclization
The acid chloride undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to close the six-membered ring. This reaction is typically catalyzed by Lewis acids such as Aluminum Chloride (
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Reaction: 4-Phenoxybutyryl chloride
4-Chromanone + HCl -
Significance: 4-Chromanones are the core structure of flavonoids , isoflavones, and pterocarpans, which exhibit antioxidant, anti-inflammatory, and anticancer activities.
Pharmaceutical Workflow
Beyond chromanones, this intermediate is used to attach the phenoxybutyryl pharmacophore to amines and hydrazines, creating diverse drug candidates. For instance, patent literature describes its use in synthesizing hydrazonopyrazole derivatives for treating hyperproliferative disorders.
Figure 2: Synthetic utility of 4-phenoxybutyryl chloride in generating key pharmaceutical scaffolds.
Handling, Safety & Stability
As an acid chloride, 4-phenoxybutyryl chloride poses specific hazards that require strict adherence to safety protocols.
Hazard Identification (GHS)
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Signal Word: DANGER
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H314: Causes severe skin burns and eye damage.
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H290: May be corrosive to metals.
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Reactivity: Reacts violently with water to release HCl gas.
Storage & Handling Protocol
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Moisture Exclusion: Store under an inert atmosphere (Nitrogen or Argon). Moisture ingress hydrolyzes the chloride back to the acid, generating corrosive HCl fumes.
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Temperature: Store in a cool, dry place (<15°C recommended).
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a functioning fume hood.
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Spill Management: Neutralize spills with sodium bicarbonate or lime. Do not add water directly to the spill.
References
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Chemical Identity & Properties: PubChem. 4-Phenoxybutyryl chloride (CID 78819). National Library of Medicine. Available at: [Link]
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Synthesis Mechanism: Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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Friedel-Crafts Cyclization: Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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Pharmaceutical Application (Patent): Kinetek Pharmaceuticals Inc.[2] Hydrazonopyrazole derivatives and their use as therapeutics. WO2003045379A1.[2] Google Patents. Available at:
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Chromanone Synthesis: Royal Society of Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Available at: [Link]
